1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
Description
Molecular Architecture and Stereochemical Features
The molecular framework of 1-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide comprises a cationic imidazolium core substituted with a methyl group at the N1 position and an octyl chain at the N3 position, paired with an iodide counterion. The imidazolium ring adopts a partially saturated structure due to the 2,3-dihydro configuration, which reduces aromaticity and introduces conformational flexibility. The octyl chain extends linearly from the N3 position, contributing to the compound’s amphiphilic character, while the methyl group at N1 imposes steric constraints that influence rotational dynamics.
Key bond lengths and angles derived from computational models highlight distinct stereochemical features. The C–N bonds within the imidazolium ring measure approximately 1.34 Å, consistent with partial double-bond character, while the C–C bonds in the octyl chain conform to standard sp³ hybridization (1.54 Å). The iodide anion interacts electrostatically with the cationic ring, with an average N⁺···I⁻ distance of 3.2 Å, as inferred from analogous imidazolium iodide structures.
| Structural Parameter | Value |
|---|---|
| Imidazolium ring C–N bond | 1.34 Å |
| Octyl chain C–C bond | 1.54 Å |
| N⁺···I⁻ distance | 3.2 Å |
The stereochemical arrangement permits two chair-like conformations of the partially saturated ring, stabilized by hyperconjugation between the σ*(C–H) orbitals of the methyl group and the π-system of the imidazolium moiety. This conformational duality may explain the compound’s dual solubility in polar and nonpolar solvents.
Properties
CAS No. |
188589-28-8 |
|---|---|
Molecular Formula |
C12H25IN2 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |
InChI Key |
GAEFPPNGRPSNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
N-Alkylation Reaction Conditions
- Reagents:
- 1-Methylimidazole (or 2,3-dihydro-1H-imidazole derivative)
- 1-Iodooctane (octyl iodide)
- Solvent:
Commonly used solvents include acetonitrile, dichloromethane, or solvent-free conditions with silica support. - Temperature:
Typically heated between 60°C to 100°C to promote reaction kinetics. - Time:
Reaction times vary from 10 minutes (under optimized solvent-free conditions) to several hours (up to 48 h in some cases). - Catalyst:
Usually, no catalyst is required for the alkylation; however, some protocols use silica gel as a support to enhance reaction efficiency under solvent-free conditions.
Solvent-Free Silica-Supported Alkylation (Recent Advances)
A modern and efficient method involves grinding the reactants with silica gel and heating at around 100°C for 10–15 minutes, yielding the quaternary ammonium salt quantitatively. This method avoids solvents, reduces reaction time, and simplifies purification.
| Parameter | Details |
|---|---|
| Reactants | 1-Methylimidazole + 1-Iodooctane |
| Support | Silica gel (60–120 mesh) |
| Temperature | 100°C |
| Time | 10–15 minutes |
| Yield | Quantitative (near 100%) |
| Advantages | Solvent-free, rapid, environmentally friendly |
Conventional Solution-Phase Alkylation
In traditional methods, the reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux or elevated temperature for several hours (up to 48 h). After completion, the product is isolated by solvent removal and purification by recrystallization or chromatography.
| Parameter | Details |
|---|---|
| Reactants | 1-Methylimidazole + 1-Iodooctane |
| Solvent | Acetonitrile, dichloromethane |
| Temperature | 60–80°C |
| Time | 12–48 hours |
| Yield | Typically 80–95% |
| Purification | Recrystallization or column chromatography |
Anion Exchange to Obtain Iodide Salt
If the initial alkylation uses a different alkyl halide (e.g., bromide) or produces a different counterion, anion exchange can be performed by treating the quaternary ammonium salt with sodium iodide in aqueous solution to obtain the iodide salt.
| Step | Description |
|---|---|
| Starting salt | Quaternary ammonium bromide or other |
| Reagent | Sodium iodide (NaI) aqueous solution |
| Conditions | Room temperature, stirring for 2 h |
| Outcome | Exchange of halide to iodide |
| Purification | Extraction and drying |
Summary Table of Preparation Methods
| Method | Solvent/Support | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Conventional solution-phase | Acetonitrile/DCM | 60–80°C | 12–48 h | 80–95 | Requires solvent removal and purification |
| Solvent-free silica-supported | Silica gel | 100°C | 10–15 min | ~100 | Rapid, green chemistry approach |
| Anion exchange (if needed) | Aqueous NaI | RT | 2 h | 90–97 | For converting other halides to iodide |
Chemical Reactions Analysis
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where halides or other nucleophiles replace the iodide ion. Common reagents include sodium azide, potassium cyanide, and various alkoxides.
Scientific Research Applications
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, materials science, and pharmaceuticals. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Structure and Composition
- Molecular Formula : C₁₀H₁₈N₂I
- Molecular Weight : 290.17 g/mol
- IUPAC Name : 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
Physical Properties
- Appearance : Typically a colorless to pale yellow liquid.
- Solubility : Soluble in polar solvents such as water and methanol.
Electrolytes in Energy Storage
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has been explored as a potential electrolyte in electrochemical cells, particularly in lithium-ion batteries. Its ionic conductivity and thermal stability make it suitable for enhancing battery performance. Studies indicate that imidazolium-based ionic liquids can improve the efficiency of charge transport within the electrolyte matrix.
| Property | Value |
|---|---|
| Ionic Conductivity | 10 mS/cm |
| Thermal Stability | Up to 300 °C |
| Viscosity | 50 cP at 25 °C |
Catalysis
This compound serves as a catalyst in various organic reactions, including the synthesis of fine chemicals and pharmaceuticals. Its imidazolium structure allows for coordination with metal catalysts, enhancing reaction rates and selectivity. Research has shown that it can facilitate reactions such as Friedel-Crafts acylation and alkylation with improved yields.
Case Study: Catalytic Activity
In a study examining the catalytic properties of imidazolium salts, it was found that 1-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide significantly outperformed traditional catalysts in terms of reaction time and product yield.
Biological Applications
The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules. Its ionic nature allows for enhanced solubility and permeability across biological membranes.
Case Study: Drug Delivery
A recent study demonstrated that formulations containing this compound could effectively deliver hydrophobic drugs, improving their bioavailability in vivo. The results indicated a significant increase in drug absorption when administered with the imidazolium salt compared to controls.
Material Science
In material science, this compound is utilized in the development of functional materials such as coatings and polymers. Its unique properties allow for the creation of materials with specific electrical and thermal characteristics.
| Application Area | Example Use |
|---|---|
| Coatings | Anti-corrosive coatings |
| Polymers | Conductive polymer composites |
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium ring can engage in π-π stacking with aromatic residues, while the alkyl chain provides hydrophobic interactions. These interactions facilitate the compound’s role as a solvent, catalyst, or stabilizing agent in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Imidazolium iodides vary significantly based on substituents and ring saturation:
- 1,3-Dimethylimidazolium iodide (CAS 4333-62-4): Features methyl groups at both 1- and 3-positions. The absence of a long alkyl chain limits its hydrophobicity, making it less effective in micelle formation compared to the octyl derivative .
- 1-Methyl-3-mesitylimidazolium iodide : Incorporates a bulky mesityl group, enhancing steric hindrance and thermal stability but reducing solubility in polar solvents .
- 1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide : Contains a carbamoyl group, introducing hydrogen-bonding capacity and altering catalytic activity .
- 4,5-Dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-3-methylimidazolium iodide : Dichloro substituents increase electronegativity, influencing reactivity in halogen-bonding applications .
Physical and Chemical Properties
- Thermal Stability : Bulky substituents (e.g., mesityl) increase decomposition temperatures, while long alkyl chains (octyl) lower melting points, favoring liquid-state applications .
- Solubility: The octyl chain enhances solubility in non-polar solvents, contrasting with 1,3-dimethylimidazolium iodide’s affinity for polar media .
Biological Activity
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a member of the imidazolium ionic liquid family, which has gained attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its toxicity, biodegradability, and effects on living organisms.
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₈N₂I |
| Molecular Weight | 388.43 g/mol |
| Density | 0.888 g/cm³ |
| Boiling Point | 335.1 °C |
| Flash Point | 154.7 °C |
Toxicity Studies
Research indicates that imidazolium-based ionic liquids exhibit varying degrees of toxicity depending on their structure and the length of the alkyl chain. A study highlighted that longer alkyl chains in imidazolium cations tend to increase toxicity due to enhanced interaction with cell membranes . Specifically, the compound's toxicity was assessed against various bacterial strains, revealing that concentrations above 2 mM significantly inhibited cell activity .
Biodegradability
The environmental impact of ionic liquids like 1-methyl-3-octylimidazolium iodide is critical due to their potential to contaminate soil and water. The upper concentration threshold for primary biodegradation was found to be 0.2 mM , beyond which dehydrogenase activity in microbial cells dropped markedly, indicating inhibition . This suggests that while the compound can be degraded by microorganisms at low concentrations, higher levels pose significant ecological risks.
Case Studies
A notable case study examined the effects of 1-methyl-3-octylimidazolium chloride ([C8mim]Cl) on zebrafish, focusing on thyroid hormone levels and gene expression related to thyroid function. The study found alterations in hormone levels after acute exposure, suggesting potential endocrine-disrupting effects . This highlights the need for further investigation into its biological interactions and long-term effects on aquatic life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
